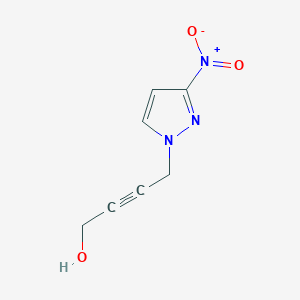

4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol

説明

4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol is a nitro-substituted pyrazole derivative with a terminal alkyne alcohol moiety. Its structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) functionalized at the 3-position with a nitro group (-NO₂) and linked to a but-2-yn-1-ol chain. This compound is of interest in medicinal and agrochemical research due to the pharmacological versatility of pyrazole derivatives, which often exhibit herbicidal, antifungal, or anti-inflammatory activities.

特性

分子式 |

C7H7N3O3 |

|---|---|

分子量 |

181.15 g/mol |

IUPAC名 |

4-(3-nitropyrazol-1-yl)but-2-yn-1-ol |

InChI |

InChI=1S/C7H7N3O3/c11-6-2-1-4-9-5-3-7(8-9)10(12)13/h3,5,11H,4,6H2 |

InChIキー |

AWTGVTAOTNPLIC-UHFFFAOYSA-N |

正規SMILES |

C1=CN(N=C1[N+](=O)[O-])CC#CCO |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with 4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol, enabling comparative insights:

4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

- Structure : Combines a pyrimidine ring with a pyrazole substituent (iodo at position 4) and a butynyloxy chain.

- Synthesis: Prepared via slow evaporation of ethanol/acetone solutions, yielding crystalline blocks suitable for X-ray diffraction .

- Key Differences: Substituent: Iodo (-I) vs. nitro (-NO₂) group on pyrazole. Iodo is a bulky halogen, while nitro is electron-withdrawing. Backbone: Pyrimidine vs. alkyne-alcohol chain. Pyrimidines enhance π-stacking interactions, whereas terminal alkynes increase reactivity.

4-((tert-Butyldimethylsilyl)oxy)-but-2-yn-1-ol Derivatives

- Structure : Features a silyl-protected alkyne alcohol chain, similar to the terminal hydroxyl group in the target compound.

- Synthesis : Utilizes Dess-Martin periodinane for oxidation, achieving 68% yield .

- Key Differences: Protection Strategy: Silyl groups (e.g., TBS) stabilize the alcohol, whereas unprotected hydroxyls (as in the target compound) may enhance solubility or hydrogen-bonding capacity.

Physicochemical and Reactivity Comparison

Research Findings and Implications

- Nitro vs. Halogen Substituents : Nitro groups (electron-withdrawing) in pyrazoles may enhance reactivity toward nucleophilic agents compared to halogens like iodine, which prioritize steric effects .

- Alkyne-Alcohol Chain : Unprotected hydroxyl groups (as in the target compound) could improve solubility in polar solvents but may complicate stability during synthesis.

- Agrochemical Potential: Pyrazole-pyrimidine hybrids (e.g., the iodo derivative) demonstrate validated herbicidal activity, suggesting that the nitro analog warrants similar testing .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。